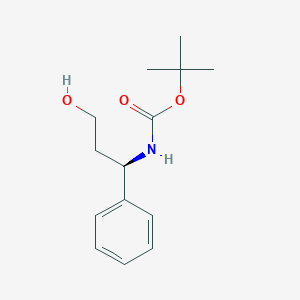

(R)-N-Boc-3-amino-3-phenylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426860 | |

| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158807-47-7 | |

| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (R)-Boc-phenylalaninol

An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-phenylalaninol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks is paramount for successful synthesis and application. (R)-Boc-phenylalaninol, a protected amino alcohol, is a versatile intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

(R)-Boc-phenylalaninol is a white to pale cream crystalline powder.[1][2] Its chemical stability is enhanced by the tert-butoxycarbonyl (Boc) protecting group, making it a valuable component in peptide synthesis and the development of biologically active molecules.[1]

Quantitative Physicochemical Data

The key quantitative properties of (R)-Boc-phenylalaninol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₃ | [1][2][3][4] |

| Molecular Weight | 251.32 g/mol | [3][4] |

| Melting Point | 92-100 °C | [1][2][4] |

| Optical Rotation | [α]D²⁵ = -27 ± 2° (c=1 in Methanol) | [1][2] |

| [α]D²⁰ = -27° (c=1 in Chloroform) | [4] | |

| pKa (Predicted) | 12.07 ± 0.46 | [4] |

| Boiling Point (Estimated) | 96-97 °C | [4] |

| Density (Estimated) | 1.0696 g/cm³ | [4] |

| Refractive Index (Estimated) | 1.5280 | [4] |

Solubility Profile

(R)-Boc-phenylalaninol exhibits the following solubility characteristics:

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4] |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Acetone | Soluble | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (R)-Boc-phenylalaninol are crucial for reproducible results in a laboratory setting.

Synthesis of (R)-Boc-phenylalaninol

A common method for the synthesis of (R)-Boc-phenylalaninol involves the reduction of an appropriate N-Boc-L-phenylalanine derivative. The following protocol is adapted from a patented procedure.[5]

Materials:

-

N-Boc-L-phenylalanine derivative (e.g., a methyl ester)

-

Lithium chloride (LiCl)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 2N solution

-

Sodium hydroxide (NaOH), 2 mol/L solution

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

n-Heptane

Procedure:

-

Under a nitrogen atmosphere, dissolve the starting N-Boc-L-phenylalanine derivative and lithium chloride in methanol with stirring.

-

Cool the mixture to below 5 °C using an ice-water bath.

-

Add sodium borohydride to the reaction solution in portions, maintaining the cool temperature.

-

Allow the reaction mixture to warm to room temperature and continue to stir.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Cool the reaction mixture back down to below 5 °C in an ice-water bath.

-

Carefully add water dropwise to quench the reaction.

-

Adjust the pH of the mixture to 2-3 by adding 2N hydrochloric acid dropwise.

-

Evaporate the majority of the solvent under reduced pressure.

-

Adjust the pH of the remaining residue to 9 with a 2 mol/L NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with water (30 mL) and then with saturated brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.[5]

Purification by Recrystallization

The crude (R)-Boc-phenylalaninol can be purified by recrystallization to obtain a white, crystalline solid.[5]

Procedure:

-

Dissolve the crude yellow oil in a 2:1 mixed solvent of ethyl acetate and n-heptane.

-

Allow the solution to cool, inducing crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Determination of Melting Point

The melting point is a key indicator of purity.[6][7] A sharp melting range typically indicates a pure compound.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Finely grind a small amount of the crystalline (R)-Boc-phenylalaninol using a mortar and pestle.[7]

-

Pack the fine powder into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the sample rapidly to determine an approximate melting point.[6]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6]

-

Using a fresh sample, heat slowly at a rate of approximately 2 °C per minute.

-

Record the temperature at which the first crystals begin to melt and the temperature at which the last crystal melts. This range is the melting point of the sample.[6]

Determination of Optical Rotation

Optical rotation is a critical property for confirming the enantiomeric purity of a chiral compound.[8]

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sample cell (cuvette), typically 1 dm in length

Procedure:

-

Accurately weigh a sample of (R)-Boc-phenylalaninol (e.g., 100 mg for a c=1 solution in 10 mL).

-

Dissolve the sample in a suitable solvent (e.g., methanol or chloroform) in a volumetric flask and dilute to the mark.

-

Ensure the polarimeter is calibrated and the light source (typically a sodium D line) is warmed up.

-

Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter and measure the observed rotation.

-

Calculate the specific rotation using the formula: [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the sample in g/mL[9]

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of (R)-Boc-phenylalaninol and a conceptual signaling pathway where such a chiral molecule might be relevant.

Caption: Workflow for the synthesis and characterization of (R)-Boc-phenylalaninol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-L-Phenylalaninol | 66605-57-0 [amp.chemicalbook.com]

- 5. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol (CAS 102089-74-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive characterization of the compound with CAS number 102089-74-7, identified as (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol. Commonly known as Boc-D-phenylglycinol, this molecule is a pivotal chiral building block in modern organic synthesis. Its primary application lies in asymmetric synthesis, particularly in the pharmaceutical industry for the development of peptide-based drugs and other enantiomerically pure active pharmaceutical ingredients.[1] This document details its physicochemical properties, provides an experimental protocol for its synthesis, and illustrates its role in synthetic workflows.

Compound Identification and Physicochemical Properties

(R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol is a white to off-white crystalline powder.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its strategic use in multi-step syntheses.[]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 102089-74-7[3] |

| Chemical Name | tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[3] |

| Molecular Formula | C₁₃H₁₉NO₃[1] |

| Synonyms | Boc-D-phenylglycinol, (R)-(-)-N-(tert-Butoxycarbonyl)-2-phenylglycinol, (R)-2-(Boc-amino)-2-phenylethanol[1][4][5] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 237.29 g/mol | [3] |

| Melting Point | 137-139 °C | [5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Optical Rotation | [α]¹⁹/D −38° (c = 1 in chloroform) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| Storage Temperature | Room Temperature, recommended in a cool and dark place (<15°C) | [7] |

Synthesis Protocol

The synthesis of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol is achieved through the protection of the amino group of D-(-)-α-phenylglycinol with di-tert-butyl pyrocarbonate (Boc anhydride) in the presence of a base.

Experimental Protocol: Synthesis of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol [8]

-

Materials:

-

D-(-)-α-phenylglycinol

-

Di-tert-butyl pyrocarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Methylene chloride (CH₂Cl₂)

-

Ethyl acetate

-

Aqueous solution of potassium hydrogen sulfate

-

Aqueous solution of sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Diisopropyl ether

-

Cyclohexane

-

-

Procedure:

-

Dissolve 6 g of D-(-)-α-phenylglycinol and 6 ml of triethylamine in 100 ml of methylene chloride in a suitable reaction vessel.

-

Cool the mixture in an ice bath.

-

To the cooled mixture, add 10.5 g of di-tert-butyl pyrocarbonate.

-

Remove the ice bath and stir the mixture for 15 hours at room temperature.

-

Concentrate the reaction solution by evaporation under reduced pressure.

-

Dissolve the residue in ethyl acetate and water.

-

Separate the ethyl acetate layer and wash it with an aqueous solution of potassium hydrogen sulfate, followed by an aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill off the solvent to obtain the crude product as crystals.

-

Wash the crystals with small amounts of diisopropyl ether and cyclohexane to yield the purified (R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol.

-

Caption: Synthetic workflow for Boc-D-phenylglycinol.

Mechanism of Action and Applications

(R)-N-(tert-Butoxycarbonyl)-2-phenylglycinol does not typically exhibit direct biological activity or modulate signaling pathways itself. Instead, it serves as a chiral auxiliary or a chiral building block.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed.[1]

The primary application of Boc-D-phenylglycinol is in asymmetric synthesis , particularly in:

-

Peptide Synthesis: It is used as a protected amino alcohol in the synthesis of peptides. The Boc group protects the amine, allowing for sequential addition of other amino acids to form a peptide chain.[][5] Its defined stereochemistry is crucial for producing peptides with the correct three-dimensional structure for biological activity.

-

Synthesis of Chiral Drugs: It is a key intermediate in the synthesis of various chiral drugs. For example, it has been used in the synthesis of Elagolix, a drug for treating endometriosis.[9]

-

Chiral Ligands: Amino alcohols like Boc-D-phenylglycinol can be used to prepare chiral ligands for asymmetric catalysis.[]

While some studies have shown that Boc-protected amino acids can exhibit antimicrobial activity, this is a general observation and not a primary application or indication of a specific signaling pathway modulation by Boc-D-phenylglycinol itself.[11]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 手性助剂 [sigmaaldrich.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

The Role of (R)-N-Boc-3-amino-3-phenylpropan-1-ol in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Boc-3-amino-3-phenylpropan-1-ol is a chiral building block with significant potential in the field of asymmetric synthesis. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for its versatile application as a precursor to chiral ligands, auxiliaries, and synthons for the stereoselective preparation of complex molecules. This technical guide explores the core applications of this compound and its derivatives in asymmetric catalysis, including their role in the synthesis of β-lactams and in asymmetric reductions and alkylations. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide provides representative data from closely related structures and outlines detailed experimental protocols for key transformations, offering a roadmap for its utilization in drug discovery and development.

Introduction: The Significance of Chiral 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of natural products and pharmaceuticals. The stereochemical arrangement of the amino and hydroxyl groups is often critical for biological activity, making their stereoselective synthesis a key focus in medicinal chemistry. This compound, with its defined stereochemistry at the C3 position, serves as a valuable starting material for introducing chirality into target molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under various reaction conditions and can be readily removed under mild acidic conditions, facilitating sequential synthetic transformations.

Core Applications in Asymmetric Synthesis

The primary utility of this compound in asymmetric synthesis lies in its conversion into chiral auxiliaries and ligands. These chiral directors play a crucial role in controlling the stereochemical outcome of a wide range of chemical reactions.

Chiral Oxazolidinone Auxiliaries

Chiral oxazolidinones, famously pioneered by Evans, are powerful auxiliaries for stereoselective C-C bond formation.[1] 1,3-amino alcohols like this compound are ideal precursors for the synthesis of these auxiliaries. The resulting oxazolidinone can direct a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.

Generalized Synthesis of a Chiral Oxazolidinone from this compound:

The synthesis involves the deprotection of the Boc group, followed by cyclization with a carbonylating agent such as phosgene or a phosgene equivalent.

Caption: Workflow for the synthesis of a chiral oxazolidinone.

Application in Asymmetric Aldol Reactions:

Once the chiral auxiliary is attached to a substrate (e.g., an acyl group), it can direct the stereoselective addition of its enolate to an aldehyde. The stereochemical outcome is dictated by the formation of a rigid chelated transition state.

Representative Data for Asymmetric Aldol Reactions using Oxazolidinone Auxiliaries:

| Acyl Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propionyl | Benzaldehyde | >99:1 | 85 |

| Propionyl | Isobutyraldehyde | >99:1 | 80 |

| Acetyl | Benzaldehyde | 95:5 | 75 |

Experimental Protocol: Asymmetric Aldol Reaction (General)

-

Enolate Formation: The N-acyloxazolidinone is dissolved in an aprotic solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A Lewis acid (e.g., TiCl₄) is added, followed by a hindered base (e.g., triethylamine) to form the titanium enolate.

-

Aldol Addition: The aldehyde is added to the enolate solution at -78 °C and the reaction is stirred for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the aldol adduct.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., LiOH, H₂O₂) to afford the chiral β-hydroxy acid.

Chiral P,N-Ligands for Asymmetric Catalysis

The amino alcohol functionality of this compound is a key structural element for the synthesis of P,N-ligands. These ligands, which contain both a hard nitrogen and a soft phosphorus donor atom, are highly effective in a variety of transition metal-catalyzed asymmetric reactions, such as palladium-catalyzed allylic alkylation and rhodium-catalyzed hydrogenation.

Generalized Synthesis of a P,N-Ligand:

A common strategy involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a phosphine, or direct phosphinylation of the deprotected amino alcohol.

Caption: General workflow for the synthesis of a P,N-ligand.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

P,N-ligands are particularly effective in palladium-catalyzed AAA reactions, where they can control both the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Representative Data for Pd-Catalyzed Asymmetric Allylic Alkylation with P,N-Ligands:

The following table presents typical results for the allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using various P,N-ligands.

| Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Phosphino-oxazoline (PHOX) | 95 | 99 |

| Quinolyl-phosphine | 92 | 96 |

| Pyridyl-phosphine | 88 | 94 |

Experimental Protocol: Asymmetric Allylic Alkylation (General)

-

Catalyst Preparation: In a glovebox, [Pd(allyl)Cl]₂ and the chiral P,N-ligand are dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂).

-

Reaction Setup: The allylic substrate and the nucleophile (e.g., dimethyl malonate) are added to a separate flask. A base (e.g., N,O-bis(trimethylsilyl)acetamide, BSA) is often used to generate the active nucleophile in situ.

-

Reaction: The catalyst solution is added to the substrate/nucleophile mixture and stirred at the desired temperature until completion (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

Role in the Synthesis of Pharmaceutical Intermediates

The chiral 1,3-amino alcohol scaffold is a key component in numerous active pharmaceutical ingredients (APIs). This compound can serve as a crucial intermediate in the synthesis of these complex molecules. For instance, it can be a precursor for the synthesis of chiral β-amino acids and β-lactams, which are important building blocks for various therapeutic agents, including antibiotics and enzyme inhibitors.

Synthesis of Chiral β-Lactams

Chiral β-lactams can be synthesized from 1,3-amino alcohols via intramolecular cyclization. The stereochemistry of the amino alcohol directly translates to the stereochemistry of the resulting β-lactam.

Caption: Logical workflow for the synthesis of a chiral β-lactam.

Conclusion

This compound represents a versatile and valuable chiral building block for asymmetric synthesis. Its ability to be transformed into highly effective chiral auxiliaries and ligands opens up a wide range of possibilities for the stereoselective synthesis of complex molecules. While specific, detailed applications of this particular molecule are not extensively documented in readily accessible literature, the general principles and protocols outlined in this guide, based on closely related structures, provide a strong foundation for its successful implementation in research and development. The continued exploration of such chiral building blocks is essential for the advancement of asymmetric catalysis and the efficient synthesis of enantiomerically pure pharmaceuticals.

References

Spectroscopic Analysis of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, a key chiral building block in pharmaceutical synthesis. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for obtaining these measurements.

Chemical Structure and Properties

Tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, also known as (+)-N-Boc-L-α-phenylglycinol or (S)-(+)-2-(Boc-amino)-2-phenylethanol, is a white crystalline solid.[1][2] Its structure is characterized by a phenyl group and a Boc-protected amine attached to a chiral center, with a primary alcohol at the adjacent position.

Chemical Structure:

Caption: Chemical structure of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 117049-14-6 | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ | [2][3] |

| Molecular Weight | 237.29 g/mol | [1][3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 136-139 °C | [1] |

| Optical Rotation | [α]¹⁹/D +37°, c = 1 in chloroform | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 5H | Aromatic protons (Ph-H) |

| ~5.20 | br s | 1H | NH |

| ~4.80 | m | 1H | CH-N |

| ~3.70 | m | 2H | CH₂-O |

| ~2.50 | br s | 1H | OH |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~140.0 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~80.0 | C(CH₃)₃ |

| ~67.0 | CH₂-O |

| ~57.0 | CH-N |

| ~28.4 | C(CH₃)₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[3]

Table 4: Expected FTIR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1170 | Strong | C-O stretch (alcohol) |

| ~750, ~700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry data is predicted for various adducts that may be observed, particularly with a soft ionization technique like Electrospray Ionization (ESI).[4]

Table 5: Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 238.14377 |

| [M+Na]⁺ | 260.12571 |

| [M+NH₄]⁺ | 255.17031 |

| [M+K]⁺ | 276.09965 |

| [M-H]⁻ | 236.12921 |

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data.

General Experimental Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical spectral width: -2 to 12 ppm.

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Use the same spectrometer as for ¹H NMR.

-

Acquire the spectrum at room temperature.

-

Typical spectral width: -10 to 220 ppm.

-

Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle, and the components of a KBr pellet die.

-

Place approximately 1-2 mg of the solid sample into the mortar and grind it to a very fine powder.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and disassemble the die to retrieve the pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet or an empty sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry Protocol (Electrospray Ionization)

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

If necessary, add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Parameters (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the mass spectrometer in either positive or negative ion mode.

-

Typical ESI source parameters:

-

Capillary voltage: 3-5 kV

-

Nebulizing gas (e.g., nitrogen) pressure: 10-20 psi

-

Drying gas (e.g., nitrogen) flow rate: 5-10 L/min

-

Drying gas temperature: 200-350 °C

-

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the m/z values of the major peaks in the spectrum.

-

Correlate the observed m/z values with the expected molecular ion and common adducts to confirm the molecular weight of the compound.

-

If fragmentation is observed, analyze the fragment ions to gain further structural information.

-

Conclusion

This guide provides a comprehensive overview of the spectroscopic analysis of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate. The tabulated data and detailed experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization and quality control of this important chiral intermediate. The provided workflows and diagrams offer a clear and structured approach to the spectroscopic analysis of this and similar compounds.

References

- 1. (+)-N-Boc-L-α-苯甘氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate (C13H19NO3) [pubchemlite.lcsb.uni.lu]

The Cornerstone of Modern Drug Development: A Technical Guide to Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of numerous pharmaceuticals. Their intrinsic chirality is often the key to the specific and potent biological activity of the final drug molecule. This technical guide provides an in-depth exploration of the discovery, significance, and synthetic methodologies for producing enantiomerically pure amino alcohols, tailored for professionals in the field of drug development.

The Discovery and Significance of Chiral Amino Alcohols

The importance of chirality in drug action became increasingly evident in the latter half of the 20th century, driving the demand for stereoselective synthetic methods. Chiral amino alcohols emerged as versatile synthons due to their prevalence in natural products and their utility as precursors for a wide array of bioactive molecules. Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for diverse chemical transformations and the construction of complex molecular architectures.

Enantiomerically pure amino alcohols are indispensable in the pharmaceutical industry as they are key structural motifs in a variety of therapeutic agents, including beta-blockers like Propranolol, and the side chain of the blockbuster anti-cancer drug, Paclitaxel (Taxol®)[1]. The specific stereochemistry of these amino alcohol fragments is critical for their interaction with biological targets such as enzymes and receptors, directly influencing the efficacy and safety of the drug[1].

Significance in Beta-Blocker Therapeutics

Beta-blockers are a class of drugs that function by antagonizing β-adrenergic receptors, which are G protein-coupled receptors that respond to endogenous catecholamines like epinephrine and norepinephrine. The stimulation of these receptors triggers a signaling cascade that ultimately leads to physiological responses such as increased heart rate and contractility. Beta-blockers competitively inhibit this process, leading to a reduction in these effects[2][3].

The signaling pathway initiated by β-adrenergic receptor activation is a critical target for these drugs. Upon catecholamine binding, the receptor activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, leading to an influx of calcium and subsequent muscle contraction[2]. By blocking the initial binding of catecholamines, beta-blockers effectively interrupt this entire cascade.

Core Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure amino alcohols is a significant area of research, with several powerful methods being developed. These can be broadly categorized into chiral pool synthesis, asymmetric reduction of prochiral ketones, and asymmetric functionalization of alkenes.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as natural α-amino acids, which possess inherent stereochemistry. A straightforward reduction of the carboxylic acid functionality of an amino acid yields the corresponding chiral amino alcohol[1]. While this method often provides high enantiopurity, the structural diversity of the products is limited to the side chains of the naturally occurring amino acids[1].

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones, particularly α-amino ketones, is a highly effective strategy for accessing a wide range of chiral amino alcohols.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols[4][5]. It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the reduction with a borane source[1]. The reaction proceeds through a highly organized six-membered transition state where the catalyst coordinates both the borane and the ketone, leading to predictable stereochemistry and high enantioselectivity, often exceeding 95% ee[1][5].

The Noyori asymmetric hydrogenation is another cornerstone of asymmetric synthesis, allowing for the enantioselective reduction of ketones and other functional groups using molecular hydrogen[6][7]. The reaction is catalyzed by ruthenium complexes bearing chiral phosphine ligands, most notably BINAP[6]. This method is highly efficient, often requiring low catalyst loadings, and provides access to chiral alcohols with excellent enantioselectivity[7]. A variation, the Noyori asymmetric transfer hydrogenation, utilizes a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogenation equipment[8].

Asymmetric Functionalization of Alkenes

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols[9][10]. The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant[10]. The resulting chiral epoxy alcohols are versatile intermediates that can be opened by various nucleophiles, including nitrogen sources, to afford chiral amino alcohols. This two-step sequence provides excellent control over both regio- and stereoselectivity.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral amino alcohols[11]. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source[12]. These biocatalytic reactions are typically performed under mild conditions and can achieve exceptionally high enantioselectivities (>99% ee)[12].

Quantitative Data on Asymmetric Synthesis Methods

The following tables summarize the performance of key asymmetric synthesis methods for the preparation of chiral alcohols and amino alcohols, highlighting their efficiency and stereoselectivity.

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| CBS Reduction | Aromatic Ketones | (R)-2-methyl-CBS-oxazaborolidine, Catecholborane | - | >98 | [13] |

| Noyori Asymmetric Transfer Hydrogenation | α-Amino ketone HCl salt | RuCl[(S,S)-Teth-TsDpen] | 91 | >99.9 | [8] |

| Sharpless Asymmetric Epoxidation | E-2-hexen-1-ol | Ti(OiPr)4, (+)-DET, TBHP | 63-69 | 96.4-97.5 | [14] |

| Biocatalytic Reduction | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | Hansenula polymorpha | >80 | >94 | [15] |

| Biocatalytic Reduction | Ketone precursor to Montelukast | Evolved Ketoreductase | 99.3 | 99.9 | [15] |

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the key asymmetric reactions discussed.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

Synthesis of (2S,3S)-3-Propyloxiranemethanol [14]

-

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Diethyl (2R,3R)-tartrate ((+)-DET)

-

E-2-Hexen-1-ol

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

-

Dichloromethane (CH₂Cl₂)

-

Dry ice/ethanol bath

-

-

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with dichloromethane and cooled to -20 °C.

-

Titanium(IV) isopropoxide is added, followed by the dropwise addition of diethyl (2R,3R)-tartrate. The mixture is stirred for 10 minutes at -20 °C.

-

E-2-Hexen-1-ol is then added to the reaction mixture.

-

Anhydrous tert-butyl hydroperoxide in toluene, pre-cooled to -20 °C, is added dropwise while maintaining the internal temperature at or below -20 °C.

-

The reaction mixture is sealed and stored at -20 °C for approximately 18-24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred vigorously for 1 hour at -20 °C, followed by warming to room temperature and stirring for an additional hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.

-

-

Analysis:

-

The enantiomeric excess is determined by chiral HPLC analysis or by ¹H NMR analysis of the corresponding Mosher's ester derivative.

-

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

Enantioselective Reduction of Acetophenone

-

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

A flame-dried, argon-purged flask is charged with (R)-2-Methyl-CBS-oxazaborolidine solution at room temperature.

-

The flask is cooled to 0 °C, and borane-THF complex is added dropwise. The mixture is stirred for 10 minutes.

-

A solution of acetophenone in anhydrous THF is then added dropwise to the catalyst solution at 0 °C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.

-

The mixture is then warmed to room temperature, and 1 M HCl is added. The mixture is stirred for 30 minutes.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude alcohol is purified by flash column chromatography.

-

-

Analysis:

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

-

Noyori Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Gram-Scale Synthesis of a Norepinephrine Precursor [8]

-

Materials:

-

α-Amino ketone hydrochloride salt

-

RuCl[(S,S)-Teth-TsDpen] catalyst

-

Formic acid/triethylamine (5:2 azeotrope)

-

Aqueous 28% ammonium hydroxide (NH₄OH)

-

-

Procedure:

-

A reaction vessel is charged with the α-amino ketone hydrochloride salt (e.g., 10 g scale).

-

The RuCl[(S,S)-Teth-TsDpen] catalyst is added (e.g., 0.2 mol%).

-

The formic acid/triethylamine azeotrope is added as the hydrogen source.

-

The reaction mixture is stirred at the appropriate temperature (e.g., 40-60 °C) and monitored for completion by HPLC.

-

Upon completion, the reaction mixture is cooled, and crystallization is induced by the addition of aqueous 28% NH₄OH.

-

The solid product is isolated by filtration, washed with a suitable solvent (e.g., water, isopropanol), and dried under vacuum.

-

-

Analysis:

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

-

Case Studies in Drug Synthesis

Synthesis of (S)-Propranolol

The β-blocker (S)-propranolol is a classic example of a drug whose synthesis relies on a chiral amino alcohol intermediate. A common synthetic route involves the reaction of 1-naphthol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine[16]. The chirality is introduced by using a chiral epoxide or by resolving a racemic intermediate. Asymmetric synthesis strategies, such as the Jacobsen hydrolytic kinetic resolution of the epoxide, can provide enantiomerically enriched (S)-propranolol.

Synthesis of the Paclitaxel Side Chain

The C-13 side chain of Paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its anticancer activity[17]. Its synthesis is a significant challenge in the semi-synthesis of this complex natural product[18]. One effective approach involves the asymmetric dihydroxylation of ethyl cinnamate, followed by a series of transformations to introduce the amino and benzoyl groups with the correct stereochemistry. Biocatalytic methods have also been successfully employed, such as the enantioselective reduction of a β-keto ester precursor using yeast strains like Hansenula polymorpha, achieving high yields and excellent enantioselectivity[15]. An organocatalytic approach using (R)-proline to catalyze the addition of aldehydes to N-(phenylmethylene)benzamides has also been developed, yielding the protected side chain with 92-99% ee[19].

Conclusion

Chiral amino alcohols are undeniably central to the development of modern pharmaceuticals. The evolution of powerful asymmetric synthetic methodologies, from catalyst-controlled reductions and oxidations to biocatalytic transformations, has provided the tools necessary to access these valuable building blocks with high efficiency and stereocontrol. A thorough understanding of these synthetic strategies and their practical implementation is essential for researchers and scientists working at the forefront of drug discovery and development. The continued innovation in this field promises to deliver even more efficient and sustainable routes to chiral amino alcohols, further enabling the creation of novel and improved therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. droracle.ai [droracle.ai]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. benchchem.com [benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of (R)-N-Boc-3-amino-3-phenylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-N-Boc-3-amino-3-phenylpropan-1-ol, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines its physicochemical properties, potential degradation pathways, and best practices for storage and handling, supported by available data and relevant analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value | Reference |

| CAS Number | 158807-47-7 | [1][2] |

| Molecular Formula | C₁₄H₂₁NO₃ | [1] |

| Molecular Weight | 251.32 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 94-96 °C (for the analogous (S)-enantiomer) | [3] |

| Boiling Point | 404.6 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[5] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. While generally stable under neutral and basic conditions, the Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures.

Thermal Stability

pH Stability

The Boc protecting group is sensitive to acidic conditions.[5] Exposure to strong acids, and even mild acidic conditions over prolonged periods, can lead to the hydrolysis of the carbamate bond, resulting in the formation of the corresponding free amine, tert-butanol, and carbon dioxide. The compound is expected to be relatively stable in neutral and basic aqueous solutions.

Photostability

Specific photostability studies on this compound are not extensively reported in the public domain. However, as a general precaution for complex organic molecules, it is advisable to protect the compound from prolonged exposure to light to prevent potential photodegradation.[5]

Oxidative Stability

The ether linkages in polyethylene glycol (PEG) chains, which are structurally different but can provide some analogy, are susceptible to oxidation.[5] While this compound does not contain a PEG chain, the potential for oxidation at other sites in the molecule, particularly in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light over extended periods), should be considered.

A potential degradation pathway for the N-Boc group is illustrated in the following diagram:

Caption: Potential degradation of the N-Boc group under stress.

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage and handling conditions are recommended.

Storage Conditions

A summary of recommended storage conditions from various suppliers is provided in Table 2.

| Parameter | Recommendation | Reference |

| Temperature | Room temperature or 2-8°C. For long-term storage, -20°C is advisable. | [2][5][7] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | |

| Light | Protect from light. | [5] |

| Humidity | Store in a dry, well-ventilated place. Use of a desiccator is recommended. | [1][5] |

Handling Procedures

-

Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

-

For frequent use, it is recommended to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air and moisture.

-

After use, purge the container with an inert gas before sealing.

-

Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and eye protection.[1]

-

Avoid formation of dust and aerosols.[1]

The general workflow for handling and storage is depicted below:

Caption: Workflow for handling and storage.

Experimental Protocols for Stability Assessment

While specific forced degradation studies for this compound are not widely published, a general approach based on ICH guidelines can be adopted to assess its stability.[8][9][10]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Treat the compound with a solution of 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the compound (in solid state and in solution) to UV and visible light in a photostability chamber.

Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A general protocol is provided below, which should be optimized for this compound.

| Parameter | Description |

| Instrumentation | HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A suitable gradient from Mobile Phase A to Mobile Phase B to ensure separation of all components. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or 254 nm) |

| Sample Preparation | Dissolve the compound in a suitable solvent (e.g., mobile phase or DMSO) to a concentration of approximately 1 mg/mL. |

The workflow for a forced degradation study is as follows:

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable compound under recommended storage conditions. The primary stability concern is the acid and thermal lability of the N-Boc protecting group. By adhering to the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity and quality of this important chiral building block for their synthetic applications. For critical applications, it is recommended to perform in-house stability testing to establish a retest date appropriate for the specific storage conditions and intended use.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-2-(Boc-amino)-3-phenyl-1-propanol 98 66605-57-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. achmem.com [achmem.com]

- 8. ijrpp.com [ijrpp.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

Application Notes and Protocols for the Use of (R)-N-Boc-3-amino-3-phenylpropan-1-ol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the chiral β-amino alcohol, (R)-N-Boc-3-amino-3-phenylpropan-1-ol, into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of this non-natural amino acid analog can introduce unique structural constraints, enhance proteolytic stability, and modulate the pharmacological properties of peptides, making it a valuable tool in peptidomimetic and drug discovery research.

Introduction

This compound is a versatile building block for the synthesis of modified peptides. Its structure, featuring a phenyl group at the β-position and a primary alcohol, allows for the creation of peptides with altered backbone conformations and novel functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the amine facilitates its use in standard Boc-chemistry SPPS. However, the presence of the primary hydroxyl group necessitates a protection strategy to prevent undesirable side reactions during peptide elongation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 158807-47-7 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 404.6 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.10 ± 0.1 g/cm³[1] |

| Polar Surface Area | 58.6 Ų[1] |

| XLogP3 | 2.1[1] |

Experimental Protocols

Protection of the Hydroxyl Group

To prevent side reactions such as O-acylation during peptide coupling, the primary hydroxyl group of this compound must be protected. The choice of protecting group should be orthogonal to the Boc group, allowing for its selective removal at the end of the synthesis. Benzyl (Bn) and tert-butyl (tBu) ethers are common choices.

a) O-Benzylation Protocol (Williamson Ether Synthesis)

This protocol describes the formation of a benzyl ether to protect the hydroxyl group.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with EtOAc (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Boc-3-amino-3-phenyl-1-(benzyloxy)propane.

b) O-tert-Butylation Protocol

This protocol describes the formation of a tert-butyl ether, which is cleavable under strongly acidic conditions, typically at the same time as cleavage from the resin.

Materials:

-

This compound

-

Isobutylene (liquefied) or tert-Butyl acetate

-

Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Carefully add liquefied isobutylene (excess) followed by a catalytic amount of strong acid. Alternatively, use tert-butyl acetate as the t-butyl source with a stoichiometric amount of a strong acid.

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours in a sealed vessel.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with a suitable base (e.g., triethylamine).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield (R)-N-Boc-3-amino-1-(tert-butoxy)-3-phenylpropane.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of the protected this compound into a peptide sequence using a standard Boc-SPPS methodology on a manual or automated synthesizer.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Protected (R)-N-Boc-3-amino-3-phenyl-1-(O-protected)propane

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HBTU.

-

Washing solvents: DCM, DMF, Isopropanol (IPA)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

-

Cold diethyl ether

General SPPS Cycle:

The following steps are repeated for each amino acid coupling in the sequence.

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x).

-

-

Coupling of Protected this compound (or other Boc-amino acid):

-

Dissolve the protected (R)-N-Boc-3-amino-3-phenyl-1-(O-protected)propane (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

-

Add DCC (2-4 equivalents) to the solution at 0 °C and pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

-

Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

-

Workflow for a Single Coupling Cycle in Boc-SPPS

Caption: A single cycle of Boc-SPPS.

Cleavage and Final Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed.

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole, p-cresol) to the resin.

-

Perform the cleavage using anhydrous HF at 0 °C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Data Presentation

The successful incorporation of this compound requires careful monitoring of each step. The following table provides expected outcomes based on typical peptide synthesis results. Actual yields and purities will vary depending on the specific peptide sequence and synthesis conditions.

| Parameter | Expected Range | Notes |

| Hydroxyl Protection Yield | 60-80% | Purification by column chromatography is essential. |

| Coupling Efficiency per Step | >99% | Monitored by Kaiser test. Double coupling may be required for this sterically hindered amino alcohol. |

| Overall Crude Peptide Yield | 50-70% | Sequence-dependent. |

| Purity of Crude Peptide | 40-60% | Determined by RP-HPLC. |

| Purity after Purification | >95% | Achieved by preparative RP-HPLC. |

Signaling Pathways and Logical Relationships

The incorporation of β-amino acids like (R)-3-amino-3-phenylpropan-1-ol can significantly alter the biological activity of a peptide. For instance, it can disrupt or stabilize secondary structures like α-helices or β-sheets, which are crucial for receptor binding or enzyme inhibition. The phenyl group can engage in π-π stacking or hydrophobic interactions within a binding pocket, while the modified backbone can confer resistance to enzymatic degradation.

Logical Workflow for Peptide Design and Synthesis

Caption: Workflow for peptide drug development.

Conclusion

The incorporation of this compound into peptides offers a powerful strategy to enhance their therapeutic potential. The protocols provided herein offer a detailed guide for the successful synthesis of such modified peptides. Careful execution of the hydroxyl protection, solid-phase synthesis, and purification steps is crucial for obtaining high-quality peptidomimetics for research and drug development applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acids Using (R)-Boc-phenylalaninol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of β-amino acids, utilizing (R)-Boc-phenylalaninol as a versatile chiral auxiliary. The methodologies described herein focus on a diastereoselective Mannich-type reaction, a robust strategy for the stereocontrolled formation of the β-amino acid backbone. These protocols are intended to guide researchers in the synthesis of enantiomerically enriched β-amino acids, which are crucial building blocks for peptidomimetics, pharmaceutical agents, and other biologically active molecules.

Introduction

β-Amino acids are non-proteinogenic amino acids that serve as essential structural motifs in a variety of natural products and pharmacologically active compounds. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. Consequently, the development of efficient and highly stereoselective methods for their synthesis is of significant interest to the scientific community.

This application note details a strategy for the asymmetric synthesis of β-amino acids that employs the readily available and recoverable chiral auxiliary, (R)-Boc-phenylalaninol. The key transformation is a diastereoselective Mannich-type reaction involving the addition of a ketone enolate to a chiral imine generated in situ from an aldehyde and (R)-Boc-phenylalaninol. Subsequent removal of the chiral auxiliary affords the desired β-amino acid in high enantiomeric purity.

Core Principles

The overall synthetic strategy hinges on the principles of chiral auxiliary-mediated asymmetric induction. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the (R)-Boc-phenylalaninol auxiliary during the formation of the new stereocenter.

The key steps in this synthetic approach are:

-

In Situ Imine Formation: The condensation of an aldehyde with (R)-Boc-phenylalaninol to form a chiral imine intermediate. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen of the phenylalaninol prevents unwanted side reactions.

-

Diastereoselective Enolate Addition: The addition of a pre-formed lithium enolate of a ketone to the chiral imine. The bulky phenyl and Boc groups of the auxiliary direct the incoming nucleophile to one face of the imine, leading to a high degree of diastereoselectivity.

-

Auxiliary Cleavage: The removal of the chiral auxiliary from the resulting β-amino ketone adduct to yield the enantiomerically enriched β-amino acid. This is typically achieved through oxidative cleavage.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

-

Reagents should be of high purity. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.

-

Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of products should be performed by flash column chromatography on silica gel.

Protocol 1: Synthesis of a β-Amino Ketone Adduct via Diastereoselective Mannich Reaction

This protocol describes the reaction between isobutyraldehyde, (R)-Boc-phenylalaninol, and the lithium enolate of acetophenone.

Materials:

-

(R)-Boc-phenylalaninol

-

Isobutyraldehyde

-

Acetophenone

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Lithium Enolate:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

To this solution, add acetophenone (1.0 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

In Situ Imine Formation and Mannich Reaction:

-

In a separate flame-dried round-bottom flask, dissolve (R)-Boc-phenylalaninol (1.2 eq) in anhydrous THF (10 mL).

-

Cool the solution to 0 °C and add isobutyraldehyde (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

-

Cool the lithium enolate solution (from step 1) to -78 °C.

-

Slowly transfer the solution containing the in situ generated imine to the enolate solution via cannula, maintaining the reaction temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add Et₂O (50 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired β-amino ketone adduct.

-

Protocol 2: Oxidative Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (R)-Boc-phenylalaninol auxiliary to yield the N-Boc protected β-amino acid.

Materials:

-

β-Amino ketone adduct (from Protocol 1)

-

Lead tetraacetate (Pb(OAc)₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (Na₂SO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Oxidative Cleavage:

-

Dissolve the β-amino ketone adduct (1.0 eq) in a mixture of DCM and MeOH (4:1, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add lead tetraacetate (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

-

Work-up and Hydrolysis:

-

Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8.

-

Add a saturated aqueous solution of sodium sulfite to reduce any remaining oxidant.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude imine.

-

Dissolve the crude imine in a mixture of THF and 1 M HCl (1:1) and stir at room temperature for 4 hours to effect hydrolysis.

-

-

Purification:

-

Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with EtOAc (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude N-Boc-β-amino ketone by flash column chromatography.

-

-

Final Product (Optional - Reduction to β-amino alcohol or further derivatization):

-

The resulting N-Boc-β-amino ketone can be further derivatized or the ketone can be reduced to the corresponding alcohol to yield an N-Boc-β-amino alcohol.

-

Data Presentation

The following tables summarize representative quantitative data for the asymmetric synthesis of β-amino acids using the described protocols.

Table 1: Diastereoselective Mannich Reaction of Various Aldehydes and Ketone Enolates

| Entry | Aldehyde | Ketone | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Isobutyraldehyde | Acetophenone | Adduct 1 | 85 | 95:5 |

| 2 | Benzaldehyde | Acetophenone | Adduct 2 | 78 | 92:8 |

| 3 | Cyclohexanecarboxaldehyde | Propiophenone | Adduct 3 | 81 | 96:4 |

| 4 | Isovaleraldehyde | Acetone | Adduct 4 | 75 | 90:10 |

Table 2: Oxidative Cleavage and Final Product Yields

| Entry | Starting Adduct | Product | Cleavage Yield (%) | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Adduct 1 | N-Boc-β-amino-4-methyl-3-phenylpentan-1-one | 70 | 59.5 | >98 |

| 2 | Adduct 2 | N-Boc-3-amino-1,3-diphenylpropan-1-one | 68 | 53.0 | >98 |

| 3 | Adduct 3 | N-Boc-3-amino-4-cyclohexyl-1-phenylbutan-1-one | 72 | 58.3 | >99 |

| 4 | Adduct 4 | N-Boc-4-amino-5-methylhexan-2-one | 65 | 48.8 | >98 |

Visualizations

Caption: Overall workflow for the asymmetric synthesis of β-amino acids.

Caption: Key diastereoselective Mannich reaction step.

Caption: Logical relationship of components for stereocontrol.

Application Notes and Protocols for (R)-Boc-phenylalaninol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(R)-N-tert-butoxycarbonyl-2-amino-3-phenyl-1-propanol, commonly known as (R)-Boc-phenylalaninol, is a versatile chiral auxiliary derived from the natural amino acid (R)-phenylalanine. Its utility in asymmetric synthesis stems from its ability to form chiral oxazolidinone derivatives. These derivatives serve as effective templates to control the stereochemical outcome of various carbon-carbon bond-forming reactions, including diastereoselective alkylations and asymmetric aldol reactions. This document provides detailed application notes and protocols for the use of (R)-Boc-phenylalaninol as a chiral auxiliary in the synthesis of enantiomerically enriched molecules.

Application Note 1: Diastereoselective Alkylation for the Synthesis of Chiral Carboxylic Acids